3-(Oxan-2-yl)prop-2-ynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(oxan-2-yl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-8(10)5-4-7-3-1-2-6-11-7/h7H,1-3,6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBNVRLNBVQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339082-05-1 | |
| Record name | 3-(oxan-2-yl)prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 3 Oxan 2 Yl Prop 2 Ynoic Acid
Reactivity of the Alkynyl Moiety
The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition and transformation reactions. Its reactivity is significantly modulated by the adjacent electron-withdrawing carboxylic acid group.
Nucleophilic and Electrophilic Additions to the Triple Bond
The triple bond in α,β-acetylenic acids like 3-(Oxan-2-yl)prop-2-ynoic acid exhibits dual reactivity. The electron-withdrawing nature of the carboxyl group polarizes the alkyne, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while the π-system as a whole can still react with powerful electrophiles.
Nucleophilic Addition: The molecule is expected to readily undergo conjugate (Michael) addition with various soft nucleophiles. bham.ac.ukresearchgate.net This reaction is a cornerstone for synthesizing more complex β-substituted acrylates. The general mechanism involves the attack of a nucleophile at the β-carbon, followed by protonation of the resulting enolate intermediate.
Table 1: Potential Nucleophilic Addition Reactions
| Nucleophile Class | Example Reagent | Potential Product Type |
| Thiols | Thiophenol | 3-Thio-substituted acrylic acid |
| Amines | Piperidine | 3-Amino-substituted acrylic acid (enamine) |
| Alcohols | Methanol | 3-Methoxy-substituted acrylic acid (enol ether) |
| Organocuprates | Lithium dimethylcuprate | 3-Alkyl-substituted acrylic acid |
Electrophilic Addition: While the triple bond is deactivated towards electrophiles compared to a neutral alkyne, reactions with strong electrophilic reagents are still feasible. wikipedia.org For instance, halogenation and hydrohalogenation across the triple bond can occur. wikipedia.org Consistent with Markovnikov's rule, in hydrohalogenation, the hydrogen atom would add to the carbon with more hydrogen atoms (the α-carbon), and the halide would add to the β-carbon. chemguide.co.uklibretexts.org However, the presence of the carboxyl group can influence regioselectivity.
For example, the bromination of propiolic acid, the parent compound, yields dibromoacrylic acid. wikipedia.org Similarly, reaction with hydrogen chloride forms chloroacrylic acid. wikipedia.org
Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions)
The alkyne functionality serves as an excellent dipolarophile or dienophile in cycloaddition reactions, providing a direct route to various heterocyclic and carbocyclic systems.
[3+2] Cycloadditions: This is a prominent reaction pathway for activated alkynes. researchgate.net As a 1,3-dipolar cycloaddition, the alkyne can react with a wide range of 1,3-dipoles. wikipedia.org A classic example is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles, a reaction often catalyzed by copper(I) in modern "click chemistry". researchgate.net Reaction with nitrones would be expected to yield isoxazolines. wikipedia.org
Table 2: Potential [3+2] Cycloaddition Partners
| 1,3-Dipole | Resulting Heterocycle |
| Azides (R-N₃) | 1,2,3-Triazole |
| Nitrile Oxides (R-CNO) | Isoxazole |
| Nitrones (R₂C=N⁺(R)-O⁻) | Isoxazoline |
| Sydnones | Pyrazole |
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes could potentially form cyclobutene (B1205218) derivatives, although this reaction is often more efficient with less sterically hindered or electronically biased alkynes.
Transition Metal-Catalyzed Transformations Involving the Alkyne
The terminal proton of the alkyne is acidic and can be removed by a suitable base to form a metal acetylide, which is a key intermediate in many powerful carbon-carbon bond-forming reactions catalyzed by transition metals. nih.govacs.orgacs.org
Coupling Reactions:
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne and an aryl or vinyl halide would lead to a disubstituted alkyne. This is a highly reliable method for creating C(sp)-C(sp²) bonds.
Glaser-Eglinton Coupling: An oxidative homocoupling of the terminal alkyne, typically using copper salts like copper(II) acetate (B1210297) in pyridine, would produce a symmetric 1,3-diyne, specifically 1,6-bis(oxan-2-yl)hexa-2,4-diyne-1,6-dicarboxylic acid.
Cadiot-Chodkiewicz Coupling: This reaction allows for the cross-coupling of the terminal alkyne with a 1-haloalkyne, providing a route to unsymmetrical diynes.
Other Transformations:
Alkyne Hydration: In the presence of mercury(II), gold, or other transition metal catalysts, water can add across the triple bond. mdpi.com This would initially form an enol that would tautomerize to the corresponding β-keto acid, 3-(oxan-2-yl)-3-oxopropanoic acid.
Carbometalation: The addition of organometallic reagents across the triple bond, catalyzed by metals like palladium or rhodium, can generate stereodefined vinylmetallic species that can be trapped for further functionalization. acs.org
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group undergoes a range of characteristic reactions, including nucleophilic acyl substitution and decarboxylation.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. This is most commonly achieved through Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., sulfuric acid, TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion. masterorganicchemistry.com
Amidation: Direct reaction between a carboxylic acid and an amine is typically unfavorable due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. libretexts.orgchemistrysteps.com Therefore, amidation requires the use of coupling agents to activate the carboxylic acid. fishersci.co.uknih.gov These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating attack by the amine nucleophile. chemistrysteps.com
Table 3: Common Amide Coupling Reagents
| Reagent Abbreviation | Full Name | Byproduct | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly effective; DCU is a precipitate, simplifying removal. |
| EDC (or EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct easily removed by aqueous workup. chemistrysteps.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Very efficient, low racemization, suitable for difficult couplings. |
| T3P® | Propylphosphonic Anhydride | Phosphonic acids | High-yielding, clean reactions with easily removable byproducts. |
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an amine to form the amide. fishersci.co.uknih.gov
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). wikipedia.org While simple carboxylic acids require harsh conditions, acetylenic carboxylic acids can undergo decarboxylation upon heating. wikipedia.org The reaction proceeds via a cyclic transition state or through the formation of an acetylide anion intermediate, which is then protonated. The stability of this intermediate is key to the reaction's feasibility. wikipedia.orgorganicchemistrytutor.com Heating this compound would likely yield 2-ethynyloxane (B3021154). The process can sometimes be facilitated by metal catalysts (e.g., copper) or by performing the reaction in a basic medium. libretexts.orgyoutube.com
Interplay between the Alkyne and Carboxylic Acid Functionalities
The chemical character of this compound is largely defined by the mutual influence of the electron-withdrawing carboxylic acid group and the electron-rich alkyne bond. This interaction governs the molecule's participation in a variety of chemical transformations. The general reactivity of the propiolic acid moiety can be influenced by the adjacent oxanyl group, which can affect the electronic environment of the triple bond.
The alkyne functionality can undergo several classes of reactions, including nucleophilic additions and reductions. For instance, in related compounds such as 3-(Thiolan-2-yl)prop-2-ynoic acid, the alkyne moiety is susceptible to reaction with nucleophiles, which leads to the formation of new carbon-carbon bonds. nih.gov Similarly, the carboxylic acid group can be converted to esters through reactions with alcohols, creating useful synthetic intermediates. nih.gov
Drawing parallels from the reactivity of 3-(Oxetan-3-yl)prop-2-ynoic acid, it is anticipated that the triple bond in this compound can be reduced to form the corresponding alkene or alkane under suitable conditions. Furthermore, oxidation of the molecule could introduce additional functional groups. The reactivity of the alkyne is also highlighted in the general behavior of propiolic acid, which readily undergoes bromination to yield dibromoacrylic acid and reacts with hydrogen chloride to form chloroacrylic acid. nih.gov
The carboxylic acid function, in turn, can participate in standard transformations such as esterification. The interplay with the alkyne is evident in reactions where both groups are involved. For example, the ester derivatives of propiolic acid can condense with hydrazine (B178648) to form pyrazolone. nih.gov
The table below summarizes the expected reactivity of this compound based on the behavior of analogous compounds.
Table 1: Predicted Chemical Reactivity of this compound
| Reaction Type | Functional Group Involved | Expected Product(s) | Notes and Analogous Reactions |
|---|---|---|---|
| Nucleophilic Addition | Alkyne | Substituted acrylic acids | The alkyne moiety in 3-(Thiolan-2-yl)prop-2-ynoic acid reacts with nucleophiles. nih.gov |
| Esterification | Carboxylic Acid | Esters | The carboxylic acid group in 3-(Thiolan-2-yl)prop-2-ynoic acid can be esterified. nih.gov |
| Reduction | Alkyne | 3-(Oxan-2-yl)propenoic acid or 3-(Oxan-2-yl)propanoic acid | The triple bond in 3-(Oxetan-3-yl)prop-2-ynoic acid can be reduced. |
| Oxidation | Alkyne/Oxanyl Ring | Various oxidized products | 3-(Oxetan-3-yl)prop-2-ynoic acid can be oxidized to introduce new functional groups. |
| Halogenation | Alkyne | Dihaloacrylic acid derivatives | Propiolic acid undergoes bromination to give dibromoacrylic acid. nih.gov |
| Hydrohalogenation | Alkyne | Chloroacrylic acid derivatives | Propiolic acid reacts with hydrogen chloride to form chloroacrylic acid. nih.gov |
Stability and Rearrangement Processes under Reaction Conditions
The stability of this compound is a critical consideration in its handling and reactivity. The tetrahydropyran (B127337) (oxane) ring is generally a stable saturated heterocycle. mdpi.com However, its presence as a 2-substituent on the propiolic acid introduces the possibility of specific rearrangement reactions, particularly under acidic conditions.
One of the most significant potential rearrangements is an intramolecular acylative ring-switching reaction. A study on the closely related 3-(tetrahydro-2′-furyl)propanoic acid derivatives has shown that under acidic catalysis, these compounds can undergo a ring-switching mechanism to form butanolides. rsc.org This suggests that this compound, when activated (for example, as a mixed anhydride), could undergo a similar acid-catalyzed intramolecular cyclization. This process would likely involve the nucleophilic attack of the carbonyl oxygen of the activated carboxylic acid onto the oxonium ion formed by protonation of the ether oxygen, leading to the opening of the tetrahydropyran ring and subsequent formation of a new lactone ring.
Decarboxylation is another potential reaction pathway, particularly under thermal or catalytic conditions. While specific studies on the decarboxylation of this compound are not available, the decarboxylation of other unsaturated carboxylic acids has been documented. researchgate.netresearchgate.net The presence of the alkyne could influence the ease of decarboxylation.
The stability of the molecule can also be influenced by the reaction medium. For instance, in studies involving 3-(furan-2-yl)propenoic acids, the use of a Brønsted superacid like triflic acid (TfOH) leads to the formation of O,C-diprotonated species, which are highly reactive electrophiles. nih.govnih.govmdpi.com While the oxan-2-yl group is not aromatic like furan, strong acidic conditions could lead to protonation of the ether oxygen, potentially initiating ring-opening or other rearrangements.
The table below outlines the potential stability and rearrangement processes for this compound.
Table 2: Stability and Rearrangement Processes of this compound
| Process | Conditions | Potential Product(s) | Mechanistic Considerations and Analogous Systems |
|---|---|---|---|
| Intramolecular Acylative Ring-Switching | Acidic catalysis (e.g., with a mixed anhydride) | Lactones (e.g., substituted valerolactones) | Based on the observed rearrangement of 3-(tetrahydro-2′-furyl)propanoic acid derivatives to butanolides. rsc.org |
| Decarboxylation | Thermal or catalytic | 2-Ethynyl-tetrahydropyran | A general reaction for carboxylic acids, potentially influenced by the alkyne. researchgate.netresearchgate.net |
| Acid-Catalyzed Ring Opening | Strong acidic conditions | Hydroxy-alkynoic acids | The tetrahydropyran ring can be opened under acidic conditions. mdpi.com |
Design and Synthesis of Derivatives and Analogs of 3 Oxan 2 Yl Prop 2 Ynoic Acid
Structural Modifications of the Oxan-2-yl Ring
The oxan-2-yl (tetrahydropyran-2-yl) ring is a versatile scaffold that can be modified to alter the steric and electronic properties of the entire molecule. Key modifications include changing the size of the cyclic ether and introducing substituents.
Replacing the six-membered oxane ring with smaller cyclic ethers, such as the five-membered oxolane (tetrahydrofuran) or the four-membered oxetane (B1205548), introduces significant changes in ring strain and conformation. These modifications can influence the molecule's metabolic stability and binding characteristics.
The synthesis of these analogs generally follows two main pathways: the functionalization of a pre-formed heterocyclic ring or the construction of the ring system onto a precursor that already contains the prop-2-ynoic acid moiety. beilstein-journals.org
Oxetan-3-yl Analogs : The synthesis of 3-(oxetan-3-yl)prop-2-ynoic acid is of particular interest due to the unique properties conferred by the strained four-membered ring. One common synthetic route involves the alkylation of an oxetane-containing nucleophile with a propargyl halide, followed by oxidation or hydrolysis to yield the carboxylic acid. Alternatively, the oxetane ring can be formed via intramolecular cyclization of a suitable acyclic precursor. atlantis-press.comresearchgate.net For instance, derivatives of oxetan-3-ol (B104164) can be synthesized from epoxy chloropropane through a multi-step process involving ring-opening, protection, hydrolysis, and intramolecular cyclization. atlantis-press.comresearchgate.net
Oxolan-2-yl and Oxolan-3-yl Analogs : Analogs featuring the five-membered oxolane ring, such as 3-(oxolan-2-yl)prop-2-ynoic acid and 3-(oxolan-3-yl)prop-2-ynoic acid, are also synthesized as derivatives. uni.lusigmaaldrich.combldpharm.com The synthesis of oxetane carboxylic esters, which can serve as precursors to these types of compounds, has been achieved through the ring contraction of γ-lactones. beilstein-journals.org
Table 1: Analogs with Variations in Cyclic Ether Size| Compound Name | Structure | CAS Number | Molecular Formula |
|---|---|---|---|
| 3-(Oxan-2-yl)prop-2-ynoic acid | 1339082-05-1 | C8H10O3 | |
| 3-(Oxolan-2-yl)prop-2-ynoic acid | 1341115-30-7 | C7H8O3 | |
| 3-(Oxetan-3-yl)prop-2-ynoic acid | 1343209-76-6 | C6H6O3 |
The introduction of hydroxyl groups or sugar moieties onto the oxan ring can enhance aqueous solubility and provide new points for molecular interactions or further conjugation.
Hydroxylated Derivatives : The synthesis of hydroxylated analogs often involves using a hydroxylated cyclic ether as the starting material. Oxetan-3-ol, for example, serves as a key precursor for creating hydroxylated four-membered ring analogs. atlantis-press.comresearchgate.netnih.gov It can be synthesized from commercially available materials like epichlorohydrin. atlantis-press.com This hydroxylated building block can then be elaborated to introduce the alkynyl carboxylic acid side chain.
Glycosylated Derivatives : While specific examples for the direct glycosylation of this compound are not prominent in the literature, standard glycosylation methods can be applied to its hydroxylated derivatives. This would typically involve the reaction of a hydroxylated analog with an activated sugar donor (e.g., a glycosyl halide or trichloroacetimidate) in the presence of a suitable promoter. This strategy allows for the creation of a wide range of O-linked glycosides, effectively coupling the core molecule to a carbohydrate unit.
Diversification of the Alkynyl Carboxylic Acid Chain
The alkynyl carboxylic acid chain is a rich site for chemical modification, offering numerous avenues for creating derivatives. wikipedia.org This can involve reactions at the carboxylic acid group or transformations of the alkyne triple bond.
Modification of the Carboxylic Acid : The carboxylic acid functional group can be readily converted into a variety of other functionalities.
Esters and Amides : Standard esterification or amidation reactions can be employed. For example, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester. Similarly, amides can be formed by coupling the acid with amines. nih.gov
Decarboxylative Coupling : More advanced methods involve using the carboxylic acid as a handle for carbon-carbon bond formation. Decarboxylative alkynylation strategies allow the carboxylate group to be replaced, providing access to terminal alkynes or other substituted alkynes. nih.govresearchgate.netrsc.org This transformation can be catalyzed by transition metals like nickel or iron. nih.gov
Reactions of the Alkyne : The carbon-carbon triple bond is also a hub for diversification.
Coupling Reactions : The terminal alkyne (or one generated via decarboxylation) can participate in various coupling reactions. For example, Sonogashira coupling with aryl or vinyl halides can introduce aromatic or olefinic substituents. Glaser coupling can be used to synthesize symmetrical diynes. nih.gov
Click Chemistry : The alkyne can serve as a functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for efficient conjugation to molecules bearing an azide (B81097) group.
Table 2: Examples of Alkynyl Carboxylic Acid Chain Diversification| Modification Type | Derivative Structure Example | General Synthetic Method |
|---|---|---|
| Esterification | R-O-C(=O)-C≡C-Ring | Reaction of the carboxylic acid with an alcohol (R-OH) using an acid catalyst or coupling agent. |
| Amidation | R-NH-C(=O)-C≡C-Ring | Reaction of the carboxylic acid with an amine (R-NH2) using a coupling agent like DCC or HATU. nih.gov |
| Decarboxylative Alkynylation | R-C≡C-Ring | Transition metal-catalyzed reaction of a redox-active ester of the parent acid with an alkynylating agent. nih.gov |
| Sonogashira Coupling | Ar-C≡C-Ring | Palladium/copper-catalyzed cross-coupling of a terminal alkyne derivative with an aryl halide (Ar-X). nih.gov |
Conjugation Strategies for Hybrid Molecules
Conjugating this compound or its derivatives to other bioactive molecules can produce hybrid compounds with novel properties.
Amide Bond Formation : One of the most direct conjugation methods is the formation of an amide linkage between the carboxylic acid group and an amino group on another molecule, such as an amino acid, peptide, or a drug containing a free amine. nih.gov This is a robust and widely used strategy in medicinal chemistry.
Alkynyl-Based Conjugation : The alkyne functional group is highly valuable for modern bioconjugation techniques. As mentioned, click chemistry provides an efficient and specific method for linking the molecule to azide-modified substrates.
Synthesis of Unnatural Amino Acids : A sophisticated strategy involves incorporating the alkynyl moiety into an amino acid structure. For example, a protected glutamic acid can be converted into a redox-active ester, which then undergoes a nickel-catalyzed decarboxylative alkynylation to produce a valuable alkynyl amino acid derivative. nih.gov This method provides a streamlined route to complex building blocks for peptide synthesis. nih.gov
These varied synthetic strategies underscore the versatility of this compound as a scaffold for developing a diverse library of chemical compounds.
Application in Advanced Organic Synthesis and Scaffold Design
Strategic Building Block for Complex Molecule Assembly
The inherent reactivity of its distinct functional groups allows 3-(oxan-2-yl)prop-2-ynoic acid to serve as a strategic starting material for constructing intricate molecular frameworks. The alkyne can participate in a variety of coupling and cycloaddition reactions, while the carboxylic acid provides a handle for esterification, amidation, or other transformations. The oxane ring imparts specific stereochemical and physicochemical properties to the resulting molecules.
The integration of the six-membered oxane ring with the three-carbon propiolic acid unit provides a robust C8-scaffold from which larger, carbon-rich structures can be elaborated. uni.lu The alkyne functionality is particularly suited for carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which enable the extension of the carbon chain and the assembly of complex acetylenic architectures. Furthermore, the triple bond can be hydrogenated to yield the corresponding alkene or alkane, providing access to saturated or unsaturated carbocyclic and heterocyclic systems with defined stereochemistry influenced by the adjacent oxane ring.
The terminal alkyne of this compound is a key participant in the synthesis of nitrogen-containing heterocycles, most notably 1,2,3-triazoles. Through the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," the alkyne moiety reacts efficiently and regioselectively with a wide array of organic azides. nih.govmdpi.com This reaction produces 1,4-disubstituted 1,2,3-triazoles in high yields. nih.govmdpi.com The versatility of this reaction allows for the incorporation of the oxane-containing propiolic acid core into a vast library of triazole derivatives with potential applications in medicinal chemistry and materials science. nih.gov The parent compound, propiolic acid (prop-2-ynoic acid), is a fundamental building block for these transformations. wikipedia.orgsolubilityofthings.com
Reaction Type : Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants : this compound, Organic Azide (B81097) (R-N₃)
Product : 1-(Substituted)-4-(carboxy-(oxan-2-yl)methyl)-1H-1,2,3-triazole
Significance : Forms stable, aromatic triazole rings, linking the oxane moiety to other molecular fragments. nih.govnih.gov
The dual functionality of the alkyne and carboxylic acid groups makes this compound an ideal substrate for cascade and multicomponent reactions (MCRs). researchgate.netmdpi.com These reactions allow for the construction of complex molecular structures in a single synthetic operation, enhancing efficiency and atom economy. rug.nl For instance, the A³ (Aldehyde-Alkyne-Amine) coupling reaction can utilize the alkyne portion of the molecule. In a related fashion, isocyanide-based MCRs like the Ugi or Passerini reactions can involve the carboxylic acid component, leading to the rapid assembly of highly substituted and diverse molecular scaffolds. mdpi.comrug.nl Cascade reactions can be initiated through the metal-catalyzed cycloisomerization of the alkynoic acid, which generates a reactive intermediate that can be trapped by various nucleophiles in the reaction mixture. researchgate.netbeilstein-journals.orgmdpi.com
| Reaction Name | Key Functional Group Utilized | Typical Products | Reference |
|---|---|---|---|
| A³ Coupling | Alkyne | Propargylamines | mdpi.com |
| Passerini Reaction | Carboxylic Acid | α-Acyloxycarboxamides | mdpi.comrug.nl |
| Ugi Reaction | Carboxylic Acid | α-Acylaminocarboxamides | rug.nl |
Precursor to Diversified Molecular Scaffolds
Beyond its direct use as a building block, this compound serves as a precursor to a wide range of molecular scaffolds. mdpi.commdpi.com The initial products derived from this compound are often versatile intermediates that can undergo further chemical modification.
The products of reactions such as CuAAC or MCRs are themselves valuable intermediates. For example, the carboxylic acid group on a newly formed triazole can be converted into esters, amides, or other functional groups, enabling the attachment of additional molecular entities. nih.gov The oxane ring can also be modified, although its saturated nature makes it less reactive than the other functionalities. This step-wise approach allows for the systematic construction of complex molecules with tailored properties. The synthesis of polysubstituted thiazole (B1198619) derivatives and dihydro-pyrrole carboxylic acids are examples of how such intermediates can be used to build novel heterocyclic systems. mdpi.commdpi.com
The alkyne functionality of this compound is a direct precursor to α,β-unsaturated systems. A key transformation is the addition of carboxylic acids across the triple bond, a reaction often catalyzed by transition metals like ruthenium or gold, to produce enol esters. researchgate.net This method is highly atom-economical and can be controlled to achieve specific regio- and stereoselectivity, typically yielding the Z-isomer via an anti-addition mechanism. researchgate.netnih.gov
Furthermore, the propiolic acid moiety can undergo intramolecular cyclization or participate in reactions that generate other types of α,β-unsaturated systems, which are important structural motifs in many biologically active compounds. nih.govnih.gov The conjugate addition of nucleophiles, such as arylboronic acids, to α,β-unsaturated carboxylic acids represents another powerful method for carbon-carbon bond formation. organic-chemistry.org
| Reaction Type | Reactant(s) with Alkyne | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Intermolecular Carboacyloxylation | Carboxylic Acid (R-COOH) | Enol Ester | Ruthenium or Gold complexes | researchgate.netnih.gov |
| Intramolecular Cycloisomerization | - | Alkylidene Lactone | Gold(I) complexes | mdpi.com |
| Conjugate Addition | Arylboronic Acid | β-Aryl Carboxylic Acid | Palladium(II)/Bipyridine | organic-chemistry.org |
Design of Analogs with Potential Biological Relevance
The chemical scaffold of this compound, which combines a tetrahydropyran (B127337) (oxane) ring, a reactive carboxylic acid, and a versatile alkyne linker, presents a valuable starting point for the design of novel analogs with potential biological activities. While specific research on the direct applications of this compound is not extensively documented, its structural components are prevalent in a variety of bioactive molecules. This allows for a rational design approach to generate derivatives with targeted biological profiles.
Utilization as a Synthetic Intermediate for Bioactive Compound Development
The structure of this compound is well-suited for chemical modification, making it a promising intermediate in the synthesis of more complex bioactive compounds. The carboxylic acid group, the alkyne bond, and the oxane ring each provide a handle for a range of chemical transformations.
The carboxylic acid can be readily converted into esters, amides, or other derivatives. This is a common strategy in medicinal chemistry to modulate properties such as solubility, cell permeability, and metabolic stability. For instance, coupling the carboxylic acid with various amines can lead to a library of amides with diverse biological activities. The synthesis of N'-benzylidene hydrazides from related propanoic acid derivatives demonstrates a potential pathway for creating novel compounds.
The alkyne functionality is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. This reaction is highly efficient and can be used to link the this compound scaffold to other molecular fragments, potentially leading to compounds with dual-target or enhanced activity. The synthesis of oleanolic acid derivatives has utilized this approach to create novel ligands. nih.gov Furthermore, the alkyne can undergo various other transformations, including reduction to alkenes or alkanes, or participation in coupling reactions to build more complex carbon skeletons.
The oxane ring can also be modified, although it is often retained for its favorable properties, including metabolic stability and its ability to act as a hydrogen bond acceptor.
Table 1: Potential Synthetic Modifications of this compound for Bioactive Compound Development
| Functional Group | Potential Reaction | Resulting Derivative | Potential Application |
| Carboxylic Acid | Amide Coupling | Amides | Modulation of biological target interaction and pharmacokinetics. |
| Carboxylic Acid | Esterification | Esters | Prodrug strategies, improved cell permeability. |
| Alkyne | Azide-Alkyne Cycloaddition | Triazoles | Linking to other bioactive fragments, creating novel scaffolds. |
| Alkyne | Reduction | Alkenes, Alkanes | Altering the geometry and flexibility of the molecule. |
| Alkyne | Sonogashira Coupling | Aryl/Heteroaryl Alkynes | Building molecular complexity, exploring new binding interactions. |
Exploration of Structural Motifs for Targeted Molecular Design (e.g., for antimicrotubule agents, HDAC inhibitors, enzyme inhibitors)
The structural motifs present in this compound have been featured in the design of various targeted therapeutic agents. This suggests that analogs of this compound could be rationally designed to inhibit specific biological targets.
Antimicrotubule Agents:
Microtubules are crucial for cell division, making them an important target in cancer chemotherapy. nih.govnih.gov While there is no direct evidence of this compound acting as an antimicrotubule agent, its structural components are found in some microtubule-targeting drugs. The design of new antimicrotubule agents often involves the combination of heterocyclic rings with flexible or rigid linkers. The oxane ring could potentially interact with specific pockets in tubulin, while the propynoic acid linker could be modified to optimize these interactions.
Histone Deacetylase (HDAC) Inhibitors:
HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases, leading to cell cycle arrest and apoptosis. nih.gov A common pharmacophore for HDAC inhibitors consists of a zinc-binding group (such as a hydroxamic acid or carboxylic acid), a linker, and a cap group that interacts with the surface of the enzyme. The carboxylic acid of this compound could serve as a zinc-binding group, while the oxane ring could function as a cap group. The development of HDAC6 selective inhibitors has utilized heterocyclic scaffolds. nih.gov The length and rigidity of the alkyne linker could be fine-tuned to achieve selectivity for different HDAC isoforms.
Enzyme Inhibitors:
The general structure of this compound makes it a candidate for the development of various enzyme inhibitors. icdst.orgnih.gov The carboxylic acid can mimic the substrate of certain enzymes, while the alkyne can act as a reactive group for covalent inhibition or provide a rigid scaffold for specific binding. For example, propanoic acid derivatives have been investigated as inhibitors of integrin binding. The design of inhibitors for enzymes like S-nitrosoglutathione reductase has involved the replacement of propionic acid moieties. nih.gov Furthermore, inhibitors of fatty acid biosynthesis have been a focus for developing new antimicrobial drugs. mdpi.com
Table 2: Potential of this compound Structural Motifs in Targeted Molecular Design
| Target Class | Relevant Structural Motif | Rationale for Potential Activity |
| Antimicrotubule Agents | Oxane Ring, Alkyne Linker | The heterocyclic ring and linker could be optimized to fit into the tubulin binding site. |
| HDAC Inhibitors | Carboxylic Acid, Oxane Ring | The carboxylic acid can act as a zinc-binding group, and the oxane ring as a surface-interacting cap group. |
| Enzyme Inhibitors | Carboxylic Acid, Alkyne | The carboxylic acid can mimic substrates, and the alkyne can provide a rigid scaffold or act as a reactive warhead. |
Theoretical and Computational Approaches to Understanding 3 Oxan 2 Yl Prop 2 Ynoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of "3-(Oxan-2-yl)prop-2-ynoic acid". bohrium.comekb.eg Methodologies such as the B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for organic molecules of this size. nih.govufms.br
These calculations can determine a variety of electronic properties that govern the molecule's behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. bohrium.comphyschemres.org For "this compound," the electron-withdrawing nature of the carboxylic acid group and the alkyne moiety is expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack at the acetylenic carbons.
Molecular Electrostatic Potential (MEP) mapping is another valuable tool, which visualizes the charge distribution across the molecule. ufms.brscirp.org For this compound, MEP maps would likely show regions of negative potential (electron-rich) around the carbonyl oxygen and the oxygen atom of the oxane ring, indicating sites prone to electrophilic attack. Conversely, positive potential (electron-poor) would be expected around the acidic proton and the carbons of the C≡C triple bond.
Global reactivity descriptors derived from the energies of frontier molecular orbitals can be calculated to quantify the molecule's reactivity. ekb.egphyschemres.org These descriptors provide a more nuanced understanding of its chemical behavior.
Interactive Data Table: Calculated Reactivity Descriptors (Illustrative)
| Descriptor | Symbol | Definition | Predicted Significance for this compound |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. physchemres.org |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. A higher value suggests greater stability. scirp.orgmdpi.com |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Represents the molecule's ability to attract electrons. mdpi.com |
| Electrophilicity Index | ω | μ²/2η (where μ is chemical potential) | Quantifies the electrophilic nature of the molecule. mdpi.com |
Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.
Mechanistic Studies of Reactions Involving the Compound (e.g., DFT for addition reactions)
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving "this compound". acs.orgmuni.cz This is particularly relevant for studying addition reactions across the alkyne's triple bond, a characteristic reaction for this class of compounds. Theoretical studies on similar alkyne systems, such as haloboration, have successfully used DFT methods like B3LYP and MP2 to map out reaction pathways. muni.cznih.govresearchgate.net
For "this compound", computational chemists can model the step-by-step process of a reaction, for instance, the addition of a nucleophile to the triple bond. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energy barriers, which are crucial for predicting reaction rates and understanding stereochemical outcomes (e.g., syn versus anti addition). nih.govnih.gov
For example, in a Michael addition reaction, DFT could be used to compare the energy barriers for the attack of a nucleophile at the two different carbons of the alkyne, thus predicting the regioselectivity of the reaction. The influence of the oxane ring and the carboxylic acid group on the electronic properties of the alkyne and, consequently, on the reaction mechanism can be systematically studied. researchgate.net
Conformational Analysis of the Oxan-2-yl Moiety and its Influence on Reactivity
The oxan-2-yl (tetrahydropyranyl) moiety of the molecule exists predominantly in a chair conformation to minimize steric and torsional strain. researchgate.netwikipedia.org The prop-2-ynoic acid substituent at the C2 position can adopt either an axial or an equatorial orientation. The study of the energetics of these different spatial arrangements is known as conformational analysis. lumenlearning.compressbooks.pub
The relative stability of the axial versus equatorial conformers is governed by a combination of steric effects and stereoelectronic effects, most notably the anomeric effect. nih.govwikipedia.org The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor the axial position, which can be counterintuitive to predictions based solely on steric hindrance. wikipedia.orgacs.org In "this compound", the oxygen atom of the oxane ring can donate lone-pair electron density into the antibonding (σ*) orbital of the C-C bond connecting the ring to the side chain. This hyperconjugative interaction is maximized when the substituent is in the axial position. nih.gov
However, steric hindrance between the axial substituent and the other axial hydrogens on the ring (1,3-diaxial interactions) destabilizes the axial conformation. lumenlearning.comfiveable.me Quantum chemical calculations can quantify the energy difference between these conformers, predicting the equilibrium population of each. researchgate.netnih.gov
The conformation of the oxan-2-yl ring is not merely a structural curiosity; it can significantly influence the molecule's reactivity. The accessibility of the alkyne and carboxylic acid functional groups to incoming reagents can be altered depending on whether the side chain is in the more sterically accessible equatorial position or the more hindered axial position. This can affect the rates and outcomes of reactions. nih.gov
Interactive Data Table: Factors Influencing Conformational Preference
| Effect | Description | Influence on Axial Conformer | Influence on Equatorial Conformer |
| Anomeric Effect | Hyperconjugation between the ring oxygen's lone pair and the C-C σ* orbital of the substituent. nih.govwikipedia.org | Stabilizing | Less significant |
| Steric Hindrance | Repulsive forces between the substituent and other atoms on the ring. lumenlearning.com | Destabilizing (1,3-diaxial interactions) | Stabilizing (less steric clash) |
Molecular Dynamics Simulations to Elucidate Reaction Pathways
While quantum chemical calculations are excellent for studying static structures and the energetics of a few molecules in the gas phase, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, often in a simulated solvent environment. nih.govaip.org MD simulations can provide insights into the conformational flexibility and reaction pathways of "this compound" that are not accessible through static calculations alone. rsc.org
For instance, an MD simulation could be used to study the conformational changes of the oxane ring and the prop-2-ynoic acid side chain in an aqueous solution. This would reveal the preferred solvation of the molecule and how water molecules might interact with the carboxylic acid and alkyne functionalities, potentially mediating a reaction. aip.org
Furthermore, MD simulations can be combined with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In a QM/MM simulation of a reaction, the reacting parts of the molecule (e.g., the alkyne and an incoming nucleophile) are treated with high-level quantum mechanics, while the rest of the molecule and the solvent are treated with more computationally efficient molecular mechanics. This approach allows for the study of reaction dynamics in a more realistic, solvated environment, providing a more complete picture of the reaction pathway. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Transformations
The development of new catalytic systems is a primary focus for future research on 3-(Oxan-2-yl)prop-2-ynoic acid. The aim is to discover catalysts that can facilitate its transformations with high efficiency and selectivity. This includes the exploration of both homogeneous and heterogeneous catalysts, potentially incorporating metal-organic frameworks (MOFs) or nanoparticles. Research in this area is expected to lead to more sustainable and cost-effective synthetic routes for derivatives of this compound.
Integration into Flow Chemistry and Automation Platforms
The integration of the synthesis and transformation of this compound into flow chemistry and automation platforms represents a significant area of future development. soci.orgnih.gov Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for higher yields. soci.orguc.pt Automated platforms can enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new synthetic methods. soci.org The continuous nature of flow synthesis can also facilitate easier scale-up for potential industrial applications. nih.govresearchgate.net
Exploration of Bio-Inspired Synthetic Pathways
Drawing inspiration from natural processes, future research is anticipated to explore bio-inspired synthetic pathways for this compound. This could involve the use of enzymes or whole-cell biocatalysts to perform key synthetic steps. Bio-inspired approaches often offer high selectivity and can be more environmentally friendly than traditional chemical methods. mdpi.com The development of such pathways could lead to novel and sustainable methods for producing this compound and its derivatives.
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation
To gain a deeper understanding of the reaction mechanisms involving this compound, advanced spectroscopic techniques will be crucial. In-situ monitoring of reactions using techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the formation of intermediates and products. nih.gov Computational studies, such as density functional theory (DFT) calculations, can complement experimental data to provide a detailed picture of the reaction pathways at a molecular level. nih.govmdpi.com
Q & A
Basic Research Questions
Q. How can 3-(Oxan-2-yl)prop-2-ynoic acid be synthesized and characterized in the laboratory?
- Synthesis : The compound can be synthesized via oxidation of propargyl alcohol derivatives. For example, oxidation of 3-(oxolan-3-yl)prop-2-yn-1-ol using chromium trioxide in acidic conditions yields the carboxylic acid derivative, followed by purification via flash chromatography with heptane/ethyl acetate gradients .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Elemental analysis ensures purity. X-ray crystallography (using SHELXL ) resolves stereochemical details .
Q. What spectroscopic techniques are critical for identifying functional groups in this compound?
- FT-IR : Detects carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹).
- NMR : ¹H NMR identifies protons on the oxane ring (δ 1.5–4.5 ppm) and the acidic proton (δ ~14 ppm, broad singlet). ¹³C NMR distinguishes the alkyne carbon (δ ~75–95 ppm) and carboxylic acid carbonyl (δ ~170 ppm) .
Advanced Research Questions
Q. What strategies are effective for resolving data contradictions in the spectroscopic analysis of this compound?
- Cross-Validation : Combine NMR, IR, and X-ray diffraction to confirm bond assignments. For instance, crystallographic data from SHELXL can resolve ambiguities in alkyne geometry.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts, which are compared to experimental data .
Q. How does the crystal structure of this compound influence its reactivity and intermolecular interactions?
- Hydrogen Bonding : The carboxylic acid group forms strong O–H···O hydrogen bonds (2.6–2.8 Å) with adjacent molecules, creating dimeric motifs. Graph set analysis (e.g., Etter’s notation) reveals patterns like , stabilizing the crystal lattice .
- Packing Effects : Steric hindrance from the oxane ring may limit π-π stacking, favoring hydrogen-bonded networks. SHELXL refinement quantifies thermal displacement parameters to assess molecular rigidity .
Q. What are the challenges in computational modeling of this compound, and how can they be addressed?
- Basis Set Selection : Larger basis sets (e.g., 6-311++G**) improve accuracy for alkyne and carboxylate moieties but increase computational cost.
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, critical for predicting solution-phase reactivity .
- Validation : Compare calculated IR/Raman spectra and NMR shifts with experimental data to refine computational parameters .
Q. How can isotopic labeling (e.g., deuterium) be applied to study reaction mechanisms involving this compound?
- Tracer Studies : Synthesize deuterated analogs (e.g., 1,1-dideuterio derivatives) to track proton transfer steps in acid-catalyzed reactions. For example, deuterium incorporation in the carboxylic acid group can be monitored via ²H NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to identify rate-determining steps .
Methodological Tables
Table 1 : Key Crystallographic Data for this compound
| Parameter | Value | Method/Software |
|---|---|---|
| Space Group | P2₁/c | SHELXL |
| Hydrogen Bond Length | 2.65 Å (O–H···O) | Mercury |
| Thermal Displacement (B) | 4.2 Ų (carboxylic O atom) | PLATON |
Table 2 : Comparison of Experimental vs. Computational NMR Shifts (δ, ppm)
| Atom Position | Experimental (¹³C) | DFT-Calculated (B3LYP/6-31G*) | Deviation |
|---|---|---|---|
| C≡C | 86.2 | 85.9 | 0.3 |
| COOH | 170.1 | 169.8 | 0.3 |
| Oxane C–O | 69.5 | 68.7 | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
